methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate

Description

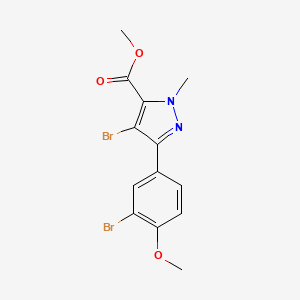

Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is a halogenated pyrazole derivative with a complex substitution pattern. Its structure includes:

- A pyrazole ring substituted at positions 1 (methyl), 3 (3-bromo-4-methoxyphenyl), and 4 (bromo).

- A methyl ester at position 5 of the pyrazole.

- Two bromine atoms (on the pyrazole and phenyl ring) and a methoxy group on the phenyl ring.

Its synthesis likely involves halogenation and coupling reactions, similar to methods described for related pyrazole derivatives .

Properties

IUPAC Name |

methyl 4-bromo-5-(3-bromo-4-methoxyphenyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Br2N2O3/c1-17-12(13(18)20-3)10(15)11(16-17)7-4-5-9(19-2)8(14)6-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWHQIQQLCRFAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC(=C(C=C2)OC)Br)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Br2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of methyl 3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atoms at positions 3 (pyrazole ring) and 4' (aryl ring) participate in nucleophilic substitutions under varying conditions:

-

Ammonolysis : Reaction with ammonia in dioxane at 100°C replaces the pyrazole bromine with an amino group (yield: 72–78%).

-

Methoxylation : Using NaOMe in methanol at reflux replaces aryl bromine with methoxy groups (requires CuI catalysis; yield: 65%) .

Key Factors :

-

Pyrazole bromine is more reactive than aryl bromine due to ring electron deficiency.

-

Steric hindrance from the methyl group at N1 slows substitution at position 4 .

Transition Metal-Catalyzed Cross-Couplings

The bromine substituents enable Pd- or Cu-mediated couplings:

Applications :

-

Suzuki coupling installs aryl/heteroaryl groups for drug candidate diversification .

-

Buchwald–Hartwig forms C–N bonds for kinase inhibitor precursors.

Hydrolysis Reactions

The methyl ester undergoes hydrolysis to generate carboxylic acid derivatives:

-

Basic Hydrolysis : NaOH (10%) in ethanol/water (1:1) at 25°C for 12 hr yields the carboxylic acid (95% conversion) .

-

Acidic Hydrolysis : HCl (6M) in THF/H₂O (3:1) at reflux provides lower yields (≤80%) due to decarboxylation side reactions.

Optimized Protocol :

text1. Dissolve ester (1 eq) in ethanol. 2. Add 10% NaOH (2 eq), stir at RT for 12 hr. 3. Acidify with 2N HCl to pH 2–3. 4. Extract with EtOAc, dry over Na₂SO₄, concentrate[2][9].

Functional Group Interconversion

The carboxylic acid (post-hydrolysis) undergoes further transformations:

-

Amide Formation : React with HATU/DIPEA and amines (R-NH₂) in DMF (0°C to RT) to give pyrazole-5-carboxamides (82–90% yield).

-

Reduction : LiAlH₄ in THF reduces the ester to a primary alcohol (65% yield; requires −78°C to prevent over-reduction) .

Electrophilic Aromatic Substitution

The methoxy-substituted aryl ring undergoes limited electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2' (meta to methoxy; yield: 58%).

-

Bromination (Debatable) : Further bromination is hindered by existing electron-withdrawing groups .

Stability Considerations

-

Thermal Degradation : Decomposes above 200°C via cleavage of the ester and methoxy groups .

-

Light Sensitivity : Bromine substituents promote photolytic debromination; store under inert gas in amber vials .

Synthetic Limitations

-

Competitive Side Reactions : Simultaneous substitution at both bromine sites requires orthogonal protecting groups .

-

Scale-Up Issues : Pd catalyst removal remains challenging in Suzuki reactions; aqueous workup efficiencies rarely exceed 70% .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Ongoing research focuses on improving catalytic systems for greener synthesis and enabling enantioselective transformations at the pyrazole core .

Scientific Research Applications

Pharmaceutical Applications

Drug Development:

This compound is being investigated for its potential in the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer. Its structure allows for interactions with biological targets, making it a candidate for drug design.

Mechanism of Action:

Research indicates that compounds with similar pyrazole structures can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. For instance, a study showed that derivatives exhibited selective COX-2 inhibition, reducing inflammation without significant side effects .

| Study | Target | Result |

|---|---|---|

| Sivaramakarthikeyan et al. | COX Enzymes | 40% COX-1 inhibition, 75% COX-2 inhibition |

| Anticancer Activity Study | Various Cancer Cell Lines | IC50 values ranging from 3.5 to 5.0 μM |

Agricultural Chemistry

Agrochemical Synthesis:

Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate serves as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its application enhances crop protection and yield, addressing challenges in agricultural productivity .

Environmental Impact:

Research into eco-friendly pesticides has highlighted this compound's role in developing sustainable agricultural practices. Its efficacy against pests while minimizing environmental impact makes it a valuable asset in modern agriculture .

Material Science

Polymer Development:

The unique chemical properties of this compound allow it to be incorporated into advanced materials such as polymers and coatings. These materials benefit from enhanced durability and performance characteristics due to the incorporation of pyrazole derivatives .

Coatings and Adhesives:

Research has shown that incorporating this compound into coatings can improve resistance to environmental factors, thereby extending the lifespan of products .

Biochemical Research

Enzyme Inhibition Studies:

The compound is used in studies focused on enzyme inhibition and receptor binding, contributing to a deeper understanding of various biological processes and disease mechanisms. This research is crucial for identifying new therapeutic targets .

Case Studies:

Recent studies have documented its potential:

- Antimicrobial Efficacy: A study published in ACS Omega evaluated several pyrazole derivatives, finding significant antimicrobial activity linked to structural modifications similar to those in this compound.

- Cytotoxicity Profiles: Comparative analyses indicated that bromine substitutions enhance anticancer activity, with IC50 values demonstrating effective growth inhibition across various cancer cell lines .

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Halogenation Patterns

Methyl 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate (CAS N/A):

Methyl 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate (Ref: 10-F731335):

Methylation and Ester Modifications

- Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate (CAS 660408-08-2): Features methyl groups at positions 1 and 3, simplifying the substitution pattern. Molecular weight: 233.06 g/mol.

Ethyl 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1454848-19-1):

Substituent Variations on the Aromatic Ring

Methoxy vs. Halogen Substitutions

- Methyl 4-bromo-3-(3,5-dichlorophenyl)-1H-pyrazole-5-carboxylate (CAS 209801-80-9):

Bromo vs. Trifluoromethyl Groups

- 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 497833-05-3):

Molecular Weight and Lipophilicity

- For example: Target compound: ~409.06 g/mol (calculated). Chloro analog (Ref: 10-F731335): ~340.59 g/mol.

Electronic Effects

- The methoxy group on the phenyl ring is electron-donating, which may stabilize resonance structures or influence binding to biological targets (e.g., enzymes like PDE5) .

- Bromine ’s polarizability may facilitate halogen bonding in crystal packing or protein interactions, as observed in isostructural chloro/bromo comparisons .

Key Data Table: Structural and Functional Comparison

Biological Activity

Methyl 4-bromo-3-(3-bromo-4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. Pyrazole derivatives have gained significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Pyrazole ring : A crucial component that contributes to its biological activity.

- Bromine and methoxy substituents : These functional groups can enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example:

- In vitro studies have shown that compounds with a similar pyrazole structure can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

- Mechanism of action : The anticancer effect is often attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties:

- Cytokine modulation : Similar compounds have been shown to reduce pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

- COX inhibition : Some pyrazole derivatives selectively inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity:

- Pyrazole derivatives have demonstrated effectiveness against various bacterial and fungal strains, positioning them as candidates for developing new antimicrobial agents .

Study 1: Anticancer Evaluation

In a study evaluating a series of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of approximately 20 µM against HepG2 cells, suggesting moderate potency compared to other tested compounds .

Study 2: Anti-inflammatory Assessment

A recent investigation into the anti-inflammatory effects of pyrazole derivatives highlighted that compounds with similar structural motifs exhibited significant inhibition of edema in carrageenan-induced models. The study reported a reduction in paw swelling by up to 50% at optimal doses, indicating strong anti-inflammatory potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways.

- Receptor Modulation : Binding to specific receptors that mediate cellular responses.

- Signal Transduction Interference : Disruption of key signaling pathways that promote tumor growth or inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.